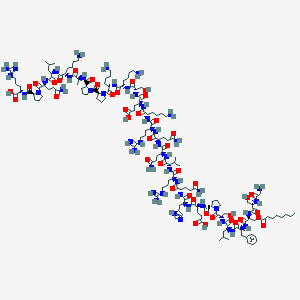![molecular formula C26H27F3N2O3 B197161 N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B197161.png)
N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis and Antioxidant Activity : A study by Demir et al. (2015) analyzed the structure of a similar benzamide compound using X-ray diffraction and DFT calculations. Their findings highlighted the compound's electronic and thermodynamic properties, indicating potential for antioxidant applications (Demir et al., 2015).
NO Production Inhibitory Compounds : Research by Kim et al. (2009) on new benzamide derivatives discovered compounds that inhibited nitric oxide production in microglia cells. This could suggest therapeutic potential in inflammatory conditions (Kim et al., 2009).
Antihyperglycemic Agents : Nomura et al. (1999) identified a benzamide derivative with significant potential as an antidiabetic agent. This research underscores the compound's relevance in diabetes treatment (Nomura et al., 1999).
Anticancer Evaluation : A study by Ravinaik et al. (2021) synthesized and evaluated benzamide derivatives for anticancer activity, finding several compounds with considerable efficacy against various cancer cell lines (Ravinaik et al., 2021).
Radioactive Labeling for Research : Shevchenko et al. (2014) prepared isotopically labeled benzamide compounds, indicating their utility in radioactive labeling for scientific studies (Shevchenko et al., 2014).
Gastrokinetic Activity : Kato et al. (1992) synthesized benzamide derivatives to evaluate their effects on gastric emptying, identifying compounds with potential gastrokinetic activity (Kato et al., 1992).
Synthesis of Orally Active Antagonists : Ikemoto et al. (2005) developed a method for synthesizing orally active antagonists, showcasing the compound's potential in therapeutic drug development (Ikemoto et al., 2005).
Eigenschaften
Produktname |
N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide |
|---|---|
Molekularformel |
C26H27F3N2O3 |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
N-[4-[2-(ethylamino)ethoxy]-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C26H27F3N2O3/c1-4-30-15-16-34-23-14-13-22(17-24(23)33-3)31(2)25(32)20-7-5-18(6-8-20)19-9-11-21(12-10-19)26(27,28)29/h5-14,17,30H,4,15-16H2,1-3H3 |
InChI-Schlüssel |
SCEZYQWIHJHQDL-UHFFFAOYSA-N |
SMILES |
O=C(N(C1=CC=C(OCCNCC)C(OC)=C1)C)C2=CC=C(C3=CC=C(C(F)(F)F)C=C3)C=C2 |
Kanonische SMILES |
CCNCCOC1=C(C=C(C=C1)N(C)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)OC |
Aussehen |
Solid powder |
Synonyme |
SB-568849; SB 568849; SB568849.; N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol](/img/structure/B197508.png)





![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)



![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)
